molecular formula C11H16ClN B1429846 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride CAS No. 1803570-92-4

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1429846
CAS No.: 1803570-92-4
M. Wt: 197.7 g/mol
InChI Key: HJFSCCGGNNBQQA-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol for the free base . This amine derivative of the indane scaffold is characterized by its SMILES notation "C1C(CC2=CC=CC=C21)CCN" . It serves as a valuable building block in organic and medicinal chemistry research, particularly for the synthesis of more complex molecules. The compound shares a structural relationship with intermediates used in the development of active pharmaceutical ingredients, such as Rasagiline, highlighting its utility in probing structure-activity relationships and developing novel synthetic pathways . As a hydrochloride salt, it offers improved stability and handling properties compared to the free base. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-6-5-9-7-10-3-1-2-4-11(10)8-9;/h1-4,9H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFSCCGGNNBQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803570-92-4
Record name 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride
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Preparation Methods

Reduction of 2,3-Dihydro-1H-1-Indanone Oxime

One of the principal synthetic routes to this compound involves the reduction of 2,3-dihydro-1H-1-indanone oxime to the corresponding amine. This method is industrially favored due to its relative simplicity and scalability.

  • Procedure :
    • The oxime is subjected to catalytic hydrogenation using Raney nickel or alumino-nickel catalysts under controlled temperature (50–60 °C) and atmospheric or mild pressure conditions.
    • The reduction typically occurs over several hours (e.g., 8–25 hours depending on conditions).
    • Post-reaction, the amine product is isolated by extraction and converted to its hydrochloride salt by treatment with hydrochloric acid and recrystallization from ethanol.
  • Advantages :
    • Avoids high-pressure hydrogenation equipment when optimized with alumino-nickel catalysts and suitable bases.
    • Produces high-purity amine hydrochloride with yields around 90–98%.
  • Example Data :
    • Yield: 344.5 g of hydrochloride salt from 350 g oxime (approximate 98% purity by HPLC).
    • Melting Point: 208.4–209.5 °C, consistent with literature values.

Amine Functionalization via Alkylation and Salt Formation

After obtaining the free amine, the hydrochloride salt is formed by reaction with hydrochloric acid, facilitating isolation and purification.

  • Typical Conditions :
    • Dissolution of free amine in suitable solvents (e.g., ethanol or water).
    • Addition of concentrated hydrochloric acid under controlled temperature (0–25 °C).
    • Crystallization of the hydrochloride salt by cooling and filtration.
  • Purification : Recrystallization from ethanol or ethanol/water mixtures to improve purity and yield.

Alternative Synthetic Routes via Friedel-Crafts and Carbamate Intermediates

Some patents and literature describe alternative approaches involving:

  • Friedel-Crafts Acylation of indene derivatives followed by amination steps to introduce the ethanamine side chain.
  • Use of N-acylcarbamates intermediates reduced by diisobutylaluminum hydride (DIBAL-H), followed by cyclization reactions mediated by Lewis acids (e.g., BF3·OEt2) to build the indane amine framework.

These methods, while more complex, provide routes to substituted derivatives and analogs of the target compound.

Detailed Process Parameters and Data

Step Conditions/Parameters Notes/Yield/Results
Oxime Preparation 2,3-dihydro-1H-1-indanone + hydroxylamine derivatives Precursor for reduction step
Reduction to Amine Raney Ni or alumino-nickel catalyst, 50–60 °C, 8–25 hours High yield (up to 98%), HPLC purity >98%
Extraction and Work-up Dichloromethane extraction, washing with water to neutrality Efficient separation of amine
Hydrochloride Salt Formation Addition of 4 mol/L HCl, recrystallization from ethanol White crystalline solid, mp ~208–209.5 °C
Alternative Friedel-Crafts Route AlCl3 catalysis, acylation, followed by amination and cyclization Useful for substituted derivatives, moderate yields

Research Findings and Industrial Relevance

  • The reduction method using oxime intermediates is widely accepted for industrial-scale synthesis due to its operational simplicity and cost-effectiveness.
  • Optimization of catalyst loading, reaction temperature, and base addition improves yield and reduces reaction time.
  • The hydrochloride salt form improves compound stability and handling, critical for pharmaceutical applications.
  • Alternative synthetic routes employing Friedel-Crafts acylation and carbamate intermediates provide structural versatility but require more complex reaction setups and purification steps.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Advantages Disadvantages
Oxime Reduction (Catalytic) 2,3-dihydro-1H-1-indanone oxime, Raney Ni or alumino-nickel 50–60 °C, atmospheric pressure, 8–25 h 90–98 Scalable, high purity, mild conditions Long reaction time, catalyst handling
Friedel-Crafts Acylation Route AlCl3, acyl chlorides, amines 20–60 °C, multiple steps Moderate Access to substituted analogs Multi-step, complex purification
Carbamate Intermediate Route N-acylcarbamates, DIBAL-H, BF3·OEt2 Low temperature, inert atmosphere Variable Versatile, stereoselective Requires sensitive reagents, complex

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve hydrogenation using Pd/C or reduction with LiAlH4.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: Pd/C, LiAlH4

    Solvents: Toluene, ethanol, and other organic solvents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

Overview

2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride (CAS No. 1803570-92-4) is a chemical compound with the molecular formula C11H16ClN and a molecular weight of approximately 197.71 g/mol. Its unique structural features enable a variety of applications in scientific research, particularly in chemistry, biology, and medicine.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions makes it valuable for developing new chemical entities and functionalized compounds.

Medicinal Chemistry

The compound is being investigated for potential therapeutic properties. It may act as a precursor for synthesizing pharmaceuticals targeting specific biological pathways. Its interactions with molecular targets can lead to the development of novel drugs.

Biological Studies

In biological research, this compound is employed to study cellular pathways and interactions. It can function as a ligand that binds to receptors or enzymes, influencing their activity and providing insights into biological mechanisms.

Material Science

The compound's unique structure allows for applications in producing advanced materials and specialty chemicals. Its properties can be leveraged to develop materials with specific functionalities for industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type CAS Number Key Features
This compound C₁₁H₁₆ClN 197.71 Ethylamine at indene 2-position 1803570-92-4 High rigidity; used in drug intermediates
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride C₁₃H₂₀ClN 225.76 Branched methyl groups at amine 1034457-07-2 Increased steric bulk; potential for altered receptor binding
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride C₁₃H₂₀ClN 225.76 Ethyl groups at indene 5,6-positions N/A* Enhanced lipophilicity; synthesized via Friedel-Crafts acetylation (49% yield)
(R/S)-2,3-Dihydro-1H-inden-1-amine hydrochloride C₉H₁₂ClN 169.65 Amine at indene 1-position 10305-73-4 (R), 70146-15-5 (S) Chirality impacts pharmacological activity; enantiomers differ in receptor affinity

Key Findings:

Steric and Electronic Effects : The methyl-substituted analogue (C₁₃H₂₀ClN) exhibits greater steric hindrance due to its branched structure, which may reduce metabolic degradation compared to the linear ethylamine chain in the target compound .

Chirality : Enantiomers of 2,3-dihydro-1H-inden-1-amine hydrochloride demonstrate the importance of stereochemistry in drug design. For example, the (S)-enantiomer may exhibit higher binding affinity to serotonin receptors .

Biological Activity

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride is a compound with significant potential in various scientific fields, including medicinal chemistry and biological research. Its unique structure allows it to interact with biological systems, making it a valuable subject for studying its biological activity.

  • Molecular Formula : C11H16ClN
  • Molecular Weight : 197.7 g/mol
  • CAS Number : 1803570-92-4

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate various biological pathways, leading to therapeutic effects. The compound's amine group facilitates nucleophilic interactions, allowing it to participate in biochemical reactions that influence cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound has antimicrobial properties against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity with MIC values ranging from 15.625 μM to 125 μM against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. It showed promising results against Candida species, indicating its potential as an antifungal agent.

Antibiofilm Activity

In addition to its antimicrobial effects, the compound exhibits antibiofilm properties. It has been reported to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsMIC (μM)Reference
AntibacterialStaphylococcus aureus15.625 - 62.5
AntibacterialEnterococcus faecalis62.5 - 125
AntifungalCandida albicansNot specified
AntibiofilmStaphylococcus epidermidisInhibition observed

Case Study: Structure–Activity Relationship (SAR)

A recent study explored the structure–activity relationship of derivatives of this compound. Variations in substituents significantly affected the antimicrobial potency and selectivity against different bacterial strains. Electron-donating groups enhanced activity against Gram-positive bacteria while halogen substitutions expanded the spectrum of action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride?

  • The synthesis typically involves multi-step pathways, including alkylation, reduction, and salt formation. For example:

  • Friedel-Crafts acylation : Used to introduce substituents to the indane backbone under regioselective conditions (e.g., acetyl chloride as both reagent and solvent) .
  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) reduces intermediates like ketones to amines.
  • Salt formation : Reaction with HCl in anhydrous conditions yields the hydrochloride salt .
    • Key reagents: Acetyl chloride, protecting groups (e.g., Boc), and reducing agents (e.g., LiAlH4).

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and backbone structure.
  • X-ray Crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve crystal packing and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95% purity is standard for research-grade material).

Q. What safety protocols should be followed when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or handling of powders to prevent inhalation.
  • Waste Disposal : Classify as hazardous organic waste; consult institutional guidelines for neutralization and disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in Friedel-Crafts reactions during synthesis be addressed?

  • Substrate control : Use steric or electronic directing groups (e.g., methoxy or alkyl substituents) to guide acylation to specific positions on the indane ring .
  • Solvent optimization : Neat conditions with acetyl chloride enhance regioselectivity by minimizing competing side reactions .
  • Computational modeling : DFT calculations predict reactive sites and transition states to guide experimental design.

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Cross-validation : Compare NMR data with X-ray structures or reference spectra of analogous compounds (e.g., 2-aminoindan hydrochloride) .
  • Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR.
  • Isotopic labeling : Use 15^{15}N or 13^{13}C-labeled intermediates to trace signal origins.

Q. What computational tools are recommended for studying the compound's interaction with biological targets?

  • Docking software (AutoDock, Schrödinger) : Predict binding affinities to receptors (e.g., monoamine transporters) .
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes in physiological conditions.
  • QSAR models : Relate structural features (e.g., indane ring substitution) to biological activity trends.

Q. How can researchers assess the compound's potential as a neurotransmitter analog?

  • In vitro assays :

  • Radioligand binding : Compete with 3^3H-labeled serotonin/dopamine in synaptic vesicles.
  • Uptake inhibition : Measure inhibition of equilibrative nucleoside transporters (ENTs) using cell lines .
    • In vivo models : Microdialysis in rodents to monitor extracellular neurotransmitter levels post-administration.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride
Reactant of Route 2
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2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride

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